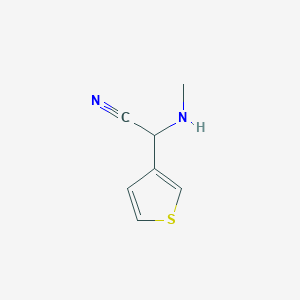
3-Thiopheneacetonitrile, alpha-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiopheneacetonitrile, alpha-(methylamino)- is an organic compound that belongs to the class of nitriles It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an acetonitrile group with an alpha-(methylamino) substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiopheneacetonitrile, alpha-(methylamino)- typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, a sulfur-containing heterocycle.
Nitrile Introduction: The acetonitrile group is introduced via a nucleophilic substitution reaction, often using a halogenated acetonitrile derivative.
Alpha-(Methylamino) Substitution: The alpha position is functionalized with a methylamino group through a nucleophilic substitution reaction, typically using methylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Optimized Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Purification: Industrial methods often include advanced purification techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiopheneacetonitrile, alpha-(methylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Thiopheneacetonitrile, alpha-(methylamino)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Thiopheneacetonitrile, alpha-(methylamino)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alpha-(methylamino) group can enhance its binding affinity and specificity to these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiopheneacetonitrile: Lacks the alpha-(methylamino) substitution, which may reduce its biological activity.
2-Thiopheneacetonitrile: The nitrile group is positioned differently, affecting its reactivity and applications.
3-Thiopheneacetaldehyde: Contains an aldehyde group instead of a nitrile, leading to different chemical properties and uses.
Uniqueness
3-Thiopheneacetonitrile, alpha-(methylamino)- is unique due to the presence of both the nitrile and alpha-(methylamino) groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1152577-96-2 |
|---|---|
Formule moléculaire |
C7H8N2S |
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
2-(methylamino)-2-thiophen-3-ylacetonitrile |
InChI |
InChI=1S/C7H8N2S/c1-9-7(4-8)6-2-3-10-5-6/h2-3,5,7,9H,1H3 |
Clé InChI |
PANHCDCSPOUFAC-UHFFFAOYSA-N |
SMILES canonique |
CNC(C#N)C1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128081.png)

![methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12128085.png)

![Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12128099.png)


![N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128120.png)
![6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128125.png)

![4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12128135.png)


